molecular formula C19H15F3N4O3S2 B3014869 N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392293-82-2

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B3014869
CAS No.: 392293-82-2
M. Wt: 468.47
InChI Key: GMNJVMGFPIQWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide features a 1,3,4-thiadiazole core substituted with a benzamide group bearing a trifluoromethyl (-CF₃) moiety at the 3-position. The thiadiazole ring is further modified by a sulfur-linked ethyl group functionalized with a 4-methoxyphenylamino carboxamide. This structural complexity confers unique electronic and steric properties, including:

  • Electron-withdrawing effects from the -CF₃ group, enhancing metabolic stability and influencing π-π stacking interactions.
  • Hydrogen-bonding capacity via the amide (-NHCO-) and thioether (-S-) linkages, critical for target binding.
  • Lipophilic contributions from the 4-methoxyphenyl group, which may improve membrane permeability.

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S2/c1-29-14-7-5-13(6-8-14)23-15(27)10-30-18-26-25-17(31-18)24-16(28)11-3-2-4-12(9-11)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNJVMGFPIQWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by a unique structural composition that includes a thiadiazole ring and a trifluoromethyl-substituted benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3S2C_{19}H_{24}N_{4}O_{3}S_{2}, with a molecular weight of approximately 380.48 g/mol. The presence of the thiadiazole ring is significant as it is known to interact with various biological targets, potentially leading to diverse pharmacological effects.

Property Details
Molecular FormulaC19H24N4O3S2C_{19}H_{24}N_{4}O_{3}S_{2}
Molecular Weight380.48 g/mol
Structural FeaturesThiadiazole ring, benzamide moiety

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable anticancer properties. Specifically, this compound has shown potential in inducing apoptosis in cancer cells. Mechanistically, it may inhibit key proteins involved in cell cycle regulation and apoptosis:

  • Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in cancer cells.
  • Apoptotic Pathways : It modulates apoptotic markers such as Bcl-2 and cleaved caspases, promoting programmed cell death .

Antimicrobial Properties

The thiadiazole scaffold is also associated with significant antimicrobial activity against various pathogens. Studies have demonstrated that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria:

  • Effective Against : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. The presence of specific functional groups allows it to interact with inflammatory pathways, potentially reducing cytokine production and modulating immune responses .

Case Studies

  • Apoptosis Induction in Cancer Cells : A study demonstrated that treatment with the compound led to a significant increase in apoptotic cells (up to 37.83%) compared to untreated controls (0.89%). This suggests its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Screening : In vitro tests revealed that certain derivatives showed MIC values lower than standard antibiotics like ampicillin against E. coli, indicating their potential as new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiadiazole ring may inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding : Potential binding to cell surface receptors can trigger intracellular signaling cascades.
  • Nucleic Acid Interaction : The compound may interact with DNA/RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with structurally related derivatives:

Compound Name Substituents (R₁, R₂, R₃) Yield (%) Melting Point (°C) Key IR Bands (cm⁻¹) Biological Activity (if reported)
Target Compound R₁ = -CF₃, R₂ = 4-OCH₃-C₆H₄NHCO- N/A N/A ~1670 (C=O), ~1240 (C=S) Not reported
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide R₁ = Acetyl, R₂ = Phenyl 80 290 1679, 1605 (C=O) Not reported
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester R₁ = Ethoxycarbonyl, R₂ = Phenyl 80 200 1715, 1617 (C=O) Not reported
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide R₁ = Cl₃C, R₂ = Acetamide 97.4 503–504 1670, 1657 (C=O) Anticancer potential (inferred)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide R₁ = Cl, R₂ = 2,4-F₂-C₆H₃ N/A N/A 1649 (C=O) Enzyme inhibition (PFOR)

Key Observations:

  • Trifluoromethyl (-CF₃) vs.
  • Amide vs. Ester Linkages: Compounds with ester groups (e.g., ) exhibit higher melting points (~200–290°C) compared to amide-linked analogs, likely due to reduced conformational flexibility.
  • Spectral Signatures: IR spectra consistently show C=O stretches near 1600–1700 cm⁻¹, while C=S vibrations (critical for thiadiazole tautomerism) appear at ~1240–1255 cm⁻¹ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.